molecular formula C23H24ClN7 B14969164 N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14969164
M. Wt: 433.9 g/mol
InChI Key: UIHKDMYWSOWVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at the 1-position, a 4-ethylpiperazine moiety at the 6-position, and a 4-chlorophenylamine substituent at the 4-position. The ethylpiperazine group enhances solubility and bioavailability compared to bulkier or more lipophilic substituents, while the 4-chlorophenyl moiety contributes to target affinity via electron-withdrawing effects .

Properties

Molecular Formula

C23H24ClN7

Molecular Weight

433.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24ClN7/c1-2-29-12-14-30(15-13-29)23-27-21(26-18-10-8-17(24)9-11-18)20-16-25-31(22(20)28-23)19-6-4-3-5-7-19/h3-11,16H,2,12-15H2,1H3,(H,26,27,28)

InChI Key

UIHKDMYWSOWVGG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the 4-ethylpiperazin-1-yl group: This can be done through amination reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly influences pharmacological properties.

Compound Name 6-Position Substituent Molecular Weight Key Biological Activity Source
Target Compound 4-Ethylpiperazin-1-yl 413.52 g/mol Kinase inhibition (hypothetical)
6-(4-Methylpiperidin-1-yl) analog 4-Methylpiperidin-1-yl 402.47 g/mol Unspecified (structural analog)
6-(Methylsulfonyl) derivative (Compound 11) Methylsulfonyl N/A Antibacterial (MIC: 8–16 µg/mL)
SI388 Methylthio 430.4 g/mol Kinase inhibition (Src family)
S29 [(2-Morpholinoethyl)thio] N/A Anticancer (neuroblastoma models)

Key Findings :

  • Polar vs. Nonpolar Groups: The ethylpiperazine group (target compound) improves water solubility compared to methylsulfonyl or methylthio groups, which may enhance pharmacokinetics .
  • Activity Correlation : Methylsulfonyl and methylthio derivatives (e.g., SI388) show antibacterial and kinase inhibitory activities, suggesting that electron-deficient groups at the 6-position enhance target binding .

Substituent Variations at the 1-Position

The 1-position phenyl group is conserved in most analogs, but substitutions on the phenyl ring modulate steric effects.

Compound Name 1-Position Substituent Molecular Weight Notable Property Source
Target Compound Phenyl 413.52 g/mol Standard scaffold
1-(2,4-Dimethylphenyl) analog 2,4-Dimethylphenyl N/A Enhanced lipophilicity
1-(4-Chlorophenyl) derivative 4-Chlorophenyl N/A Improved target affinity

Key Findings :

Variations in the N-Substituent (4-Position)

The N-(4-chlorophenyl) group is critical for target interactions.

Compound Name N-Substituent Molecular Weight Activity/Property Source
Target Compound 4-Chlorophenyl 413.52 g/mol Hypothesized kinase inhibition
4-Methylphenyl analog (G932-0045) 4-Methylphenyl 413.52 g/mol Comparative solubility studies
N-(4-Fluorobenzyl) derivative (S29) 4-Fluorobenzyl N/A Anticancer (neuroblastoma)
PP2 4-Chlorophenyl (tert-butyl) N/A Src kinase inhibition

Key Findings :

  • Pharmacokinetics : S29, with a fluorobenzyl group, exhibits poor pharmacokinetics due to high logP, underscoring the target compound’s advantage with a polar ethylpiperazine .

Physicochemical Data

Property Target Compound 4-Methylphenyl Analog SI388 (Methylthio)
logP 5.22 4.53 7.45
Hydrogen Bond Acceptors 4 4 5
Polar Surface Area (Ų) 48.7 48.7 78.3

Insights : The target’s lower logP and moderate polar surface area suggest better solubility than sulfur-containing analogs like SI388 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.